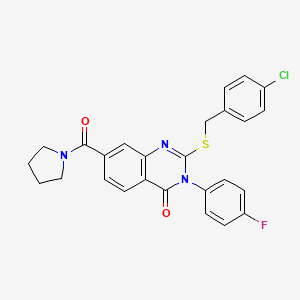
2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O2S and its molecular weight is 493.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Substituents : The chlorobenzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Thioether Formation : The thioether linkage is formed by reacting the intermediate with thiol reagents under basic conditions.
Anticancer Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that similar quinazoline compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds targeting BRD4 and PARP1 showed promising results in breast cancer models, indicating a potential mechanism for the compound's action in cancer therapy .
Antiviral Properties
Quinazolines have also been explored for their antiviral activities. The structural components of this compound may enhance its affinity for viral targets, potentially inhibiting viral replication . A comparative analysis with other antiviral agents revealed that certain modifications to the quinazoline structure can lead to improved efficacy against viral pathogens.
Enzyme Inhibition
Inhibition studies have shown that quinazoline derivatives can act as effective inhibitors of various kinases and enzymes involved in cancer progression and viral replication. For instance, compounds similar to the one discussed have been shown to inhibit DNA topoisomerase IV and other kinases, which are critical for cellular proliferation and survival .
The proposed mechanisms of action for this compound include:
- Binding to Active Sites : The compound likely fits into the active sites of target enzymes or receptors, inhibiting their activity.
- Modulation of Signaling Pathways : By interfering with specific signaling pathways, it may induce apoptosis in cancer cells or inhibit viral replication.
Case Studies
- Breast Cancer Model : In vitro studies showed that derivatives similar to this compound induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
- Viral Inhibition Studies : Comparative studies indicated that modifications in the quinazoline structure significantly enhanced antiviral activity against specific viruses, suggesting a structure-activity relationship that could be exploited for drug development .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C19H20ClFN4OS |
| Molecular Weight | 393.90 g/mol |
| Anticancer Activity | Induces apoptosis in breast cancer cell lines |
| Antiviral Activity | Potential inhibition of viral replication |
| Enzyme Targets | Kinases, DNA topoisomerase IV |
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWVUSCXCMIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














